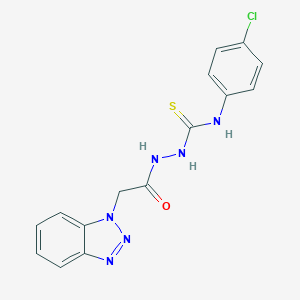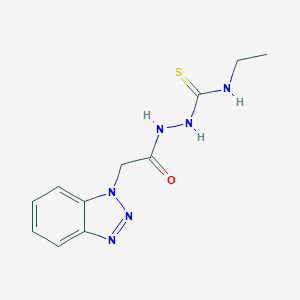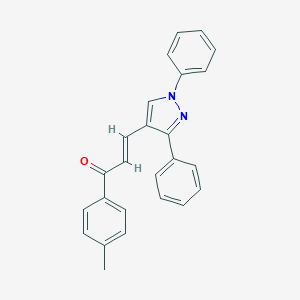
N'-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)-N,N-diethylimidoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)-N,N-diethylimidoformamide, commonly known as Q-VD-OPh, is a potent and selective inhibitor of caspase-3, a key enzyme involved in programmed cell death or apoptosis. Q-VD-OPh has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
Q-VD-OPh selectively inhibits caspase-3 by binding to its active site and blocking its enzymatic activity. Caspase-3 is a key enzyme involved in the execution phase of apoptosis, which is a programmed cell death process. Inhibition of caspase-3 prevents the activation of downstream apoptotic pathways, leading to cell survival.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have various biochemical and physiological effects, including inhibition of caspase-3-mediated apoptosis, reduction of inflammation and tissue damage, and improvement of cognitive function. Q-VD-OPh has also been shown to have minimal toxicity and no significant side effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Q-VD-OPh has several advantages for lab experiments, including its high potency and selectivity for caspase-3 inhibition, its minimal toxicity and no significant side effects in animal models, and its availability as a commercially available reagent. However, Q-VD-OPh also has some limitations, including its relatively high cost compared to other caspase inhibitors and its limited stability in aqueous solutions.
Zukünftige Richtungen
There are several future directions for Q-VD-OPh research, including the development of more stable and cost-effective analogs, the investigation of its potential therapeutic applications in other diseases, such as viral infections and autoimmune diseases, and the exploration of its mechanism of action in more detail. Additionally, Q-VD-OPh may have potential applications in combination therapy with other drugs or treatments, such as immunotherapy or gene therapy. Overall, Q-VD-OPh represents a promising therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of Q-VD-OPh involves the reaction of 3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinecarbaldehyde with diethylformamide and O-phenylenediamine in the presence of a base catalyst. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Q-VD-OPh has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, Q-VD-OPh has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting caspase-3-mediated apoptosis of cancer cells. In neurodegenerative disorders, Q-VD-OPh has been shown to protect neurons from apoptosis and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammatory diseases, Q-VD-OPh has been shown to reduce inflammation and tissue damage by inhibiting caspase-3-mediated apoptosis of immune cells.
Eigenschaften
Molekularformel |
C21H24N4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N//'-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)-N,N-diethylmethanimidamide |
InChI |
InChI=1S/C21H24N4/c1-3-25(4-2)15-23-21-18(14-22)20(16-10-6-5-7-11-16)17-12-8-9-13-19(17)24-21/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3 |
InChI-Schlüssel |
OTNLMBULSKDKJE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C=NC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)C=NC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292955.png)
![3,7,7-trimethyl-1,4-diphenyl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292957.png)
![3,7,7-trimethyl-1-phenyl-4-thiophen-2-yl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292958.png)
![(5-amino-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292959.png)
![ethyl {[5-cyano-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}acetate](/img/structure/B292960.png)
![2-Ethoxy-4-(2-furanyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292962.png)
![2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292963.png)
![2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292967.png)
![3,5-Bis{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B292968.png)



![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)
![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)